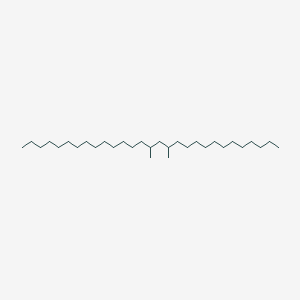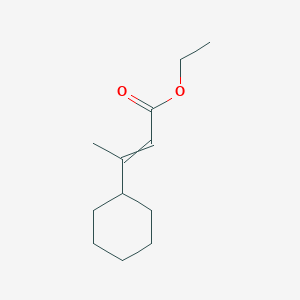![molecular formula C25H38O2 B14442887 4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate CAS No. 75390-90-8](/img/structure/B14442887.png)
4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate is a complex organic compound known for its unique structural properties. It features a bicyclic octane core with a carboxylate group and two pentyl chains, making it a subject of interest in various scientific fields, including chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate typically involves the esterification of 4-pentylphenol with 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pentyl chains, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carboxylate group, converting it into an alcohol.
Substitution: The aromatic ring in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.
Major Products:
Oxidation: Formation of pentanoic acid or pentanone derivatives.
Reduction: Formation of 4-pentylphenyl 4-pentylbicyclo[2.2.2]octanol.
Substitution: Formation of nitro or bromo derivatives of the original compound.
Scientific Research Applications
4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate finds applications in various scientific domains:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties
Mechanism of Action
The mechanism of action of 4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biological pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid: Shares the bicyclic core but lacks the phenyl group, making it less versatile in certain applications.
4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate:
Uniqueness: 4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate stands out due to its combination of a bicyclic core and phenyl group, providing a balance of rigidity and flexibility. This unique structure makes it suitable for a wide range of applications, from materials science to medicinal chemistry.
Properties
CAS No. |
75390-90-8 |
|---|---|
Molecular Formula |
C25H38O2 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
(4-pentylphenyl) 4-pentylbicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C25H38O2/c1-3-5-7-9-21-10-12-22(13-11-21)27-23(26)25-18-15-24(16-19-25,17-20-25)14-8-6-4-2/h10-13H,3-9,14-20H2,1-2H3 |
InChI Key |
KDOQVAYNCATXHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)OC(=O)C23CCC(CC2)(CC3)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride](/img/structure/B14442813.png)
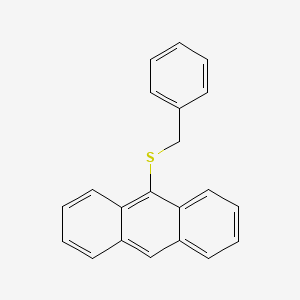
![N''-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine](/img/structure/B14442825.png)
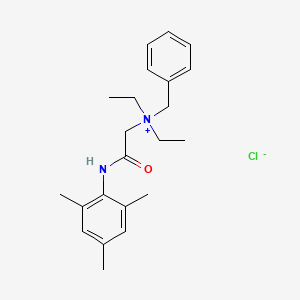



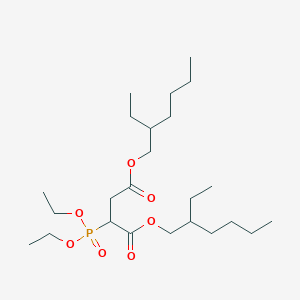
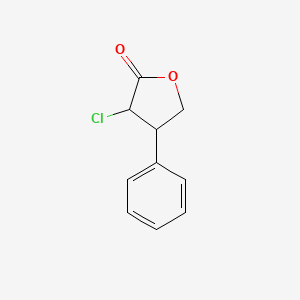
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14442880.png)

